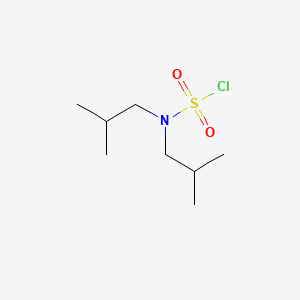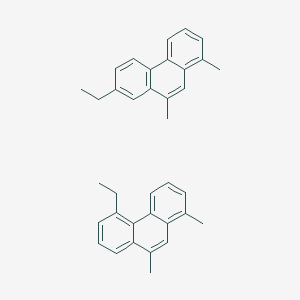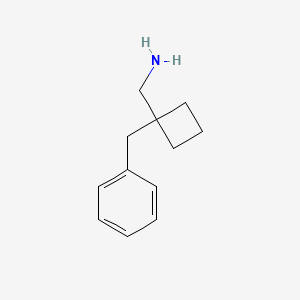
4-Hydroxy-6-methyl-1-propylpyridin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- is a heterocyclic organic compound It belongs to the pyridinone family, which is characterized by a pyridine ring with a ketone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-hydroxy-6-methyl-2-pyridinecarboxylic acid with propylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are often employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Formation of 4-keto-6-methyl-1-propyl-2(1H)-pyridinone.
Reduction: Formation of 4-hydroxy-6-methyl-1-propyl-2(1H)-pyridinol.
Substitution: Formation of halogenated derivatives such as 4-chloro-6-methyl-1-propyl-2(1H)-pyridinone.
Wissenschaftliche Forschungsanwendungen
2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-butyl-
- 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-ethyl-
- 2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-methyl-
Uniqueness
2(1H)-Pyridinone, 4-hydroxy-6-methyl-1-propyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity, affecting its solubility and interaction with biological membranes.
Eigenschaften
CAS-Nummer |
22787-50-4 |
|---|---|
Molekularformel |
C9H13NO2 |
Molekulargewicht |
167.20 g/mol |
IUPAC-Name |
4-hydroxy-6-methyl-1-propylpyridin-2-one |
InChI |
InChI=1S/C9H13NO2/c1-3-4-10-7(2)5-8(11)6-9(10)12/h5-6,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
PVPCCBVPEPJYMT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C(=CC(=CC1=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Ethyl-6-phenylimidazo[2,1-b][1,3,4]thiadiazole-5-carbaldehyde](/img/structure/B12108520.png)
![N-methyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B12108538.png)

![tert-Butyl-dimethyl-{3-[7a-methyl-1-(1,4,5-trimethyl-hex-2-enyl)-octahydro-inden-4-ylidenemethyl]-2,2-dioxo-2,3,4,5,6,7-hexahydro-1H-2l6-benzo[c]thiophen-5-yloxy}-silane](/img/structure/B12108547.png)

amine](/img/structure/B12108554.png)
![{(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-1.3-oxazolidin-5-yl}methyl acetate](/img/structure/B12108557.png)
amine](/img/structure/B12108558.png)




![(1R,5R)-9-(p-Tolylsulfonyl)-9-azabicyclo[3.3.1]nona-2,6-diene](/img/structure/B12108589.png)

